Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate
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Overview
Description
Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with thiazolidine-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, inducing cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromothiophen-2-yl)-1,3-thiazolidine-4-carboxylate
- Methyl 2-(5-fluorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate
- Methyl 2-(5-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylate
Uniqueness
Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S2/c1-13-9(12)5-4-14-8(11-5)6-2-3-7(10)15-6/h2-3,5,8,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCQUONUGDLTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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